molecular formula C7H14N2O2 B6232845 1-(3-hydroxypropyl)-1,3-diazinan-2-one CAS No. 670227-88-0

1-(3-hydroxypropyl)-1,3-diazinan-2-one

Cat. No.: B6232845
CAS No.: 670227-88-0
M. Wt: 158.20 g/mol
InChI Key: LDJDTTSBOOJIIL-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-1,3-diazinan-2-one is a heterocyclic compound featuring a six-membered diazinan-2-one ring substituted with a 3-hydroxypropyl group. The hydroxypropyl moiety imparts hydrophilic character, enabling hydrogen bonding and influencing solubility in polar solvents. This compound is structurally related to derivatives of 1,3-diazinan-2-one, which are studied for applications ranging from ionic liquid chemistry to pharmaceutical intermediates .

Properties

CAS No.

670227-88-0

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-(3-hydroxypropyl)-1,3-diazinan-2-one

InChI

InChI=1S/C7H14N2O2/c10-6-2-5-9-4-1-3-8-7(9)11/h10H,1-6H2,(H,8,11)

InChI Key

LDJDTTSBOOJIIL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)CCCO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxypropyl)-1,3-diazinan-2-one typically involves the reaction of 1,3-diazinane with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the diazinane ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(3-hydroxypropyl)-1,3-diazinan-2-one can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(3-oxopropyl)-1,3-diazinan-2-one.

    Reduction: Formation of 1-(3-aminopropyl)-1,3-diazinan-2-one.

    Substitution: Formation of various substituted diazinane derivatives.

Scientific Research Applications

1-(3-Hydroxypropyl)-1,3-diazinan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(3-hydroxypropyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diazinane ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

1-(3-Hydroxypropyl)-1,3-diazinan-2-one
  • Structure : Hydroxypropyl substituent (–CH2CH2CH2OH).
  • Properties : High hydrophilicity due to the hydroxyl group, enhancing water solubility. The hydroxypropyl group facilitates intermolecular hydrogen bonding, as observed in related compounds (e.g., PTD in ), stabilizing crystal structures .
  • Applications: Potential as a ligand in coordination chemistry or intermediate in ionic liquid synthesis .
A-mTBD-1 (1-[3-(Acetamido)propyl]-1,3-diazinan-2-one)
  • Structure : Acetamidopropyl substituent (–CH2CH2CH2NHCOCH3).
  • Properties : Reduced hydrophilicity compared to the hydroxypropyl derivative. The acetamido group introduces steric bulk and resistance to hydrolysis, critical for ionic liquid stability under thermal stress .
  • Applications : Hydrolysis product of amidine-based ionic liquids (e.g., [mTBDH][OAc]); relevant in solvent recycling processes .
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one ()
  • Structure: Aromatic ring with aminomethyl group (–C6H4–CH2NH2).
  • Properties: Enhanced rigidity and π-π interactions due to the phenyl group. The aminomethyl substituent enables hydrogen bonding and coordination with metal ions, suggesting utility in catalysis or drug design .
  • Molecular Weight : 205.26 g/mol .
2,6-Bis(1-(3-Hydroxypropyl)-1,2,3-Triazol-4-yl)Pyridine (PTD, )
  • Structure : Combines triazole and pyridine rings with hydroxypropyl groups.
  • Properties: High thermal stability (DSC data) and conformational isomerism in solution. Acts as a chelating agent via triazole N-donor sites .

Stability and Reactivity

Compound Stability Profile Key Reactivity Notes
1-(3-Hydroxypropyl)-1,3-diazinan-2-one Moderate thermal stability; susceptible to oxidation at the hydroxyl group Forms hydrogen-bonded networks in the solid state
A-mTBD-1 High hydrolytic stability under mild conditions Resists nucleophilic cleavage due to acetamido protection
PTD () Stable crystalline structure (orthorhombic cell) Undergoes isomerism in aqueous solution, affecting coordination behavior

Biological Activity

1-(3-hydroxypropyl)-1,3-diazinan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

1-(3-hydroxypropyl)-1,3-diazinan-2-one features a diazinane ring structure with a hydroxylpropyl substituent. The presence of the hydroxyl group enhances its ability to interact with biological molecules through hydrogen bonding, which is crucial for its biological activity.

The biological activity of 1-(3-hydroxypropyl)-1,3-diazinan-2-one is primarily attributed to its interaction with various biomolecules:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and function.
  • Enzyme Modulation : The diazinane ring can interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that 1-(3-hydroxypropyl)-1,3-diazinan-2-one exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Antioxidant Activity

The compound has also been explored for its antioxidant properties. Antioxidants are vital in preventing oxidative stress-related diseases. Preliminary studies indicate that 1-(3-hydroxypropyl)-1,3-diazinan-2-one may scavenge free radicals effectively.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. Results demonstrate that it can induce apoptosis in certain cancer cells, indicating potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of 1-(3-hydroxypropyl)-1,3-diazinan-2-one, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeNotable Activity
1-(3-hydroxypropyl)-1,3-diazinan-2-oneDiazinane derivativeAntimicrobial, Antioxidant
1-(3-hydroxypropyl)-1,3-diazepan-2-oneDiazepane derivativeLimited biological activity
1-(3-hydroxypropyl)-1,3-thiazinan-2-oneThiazine derivativeAntimicrobial

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations.
  • Cytotoxicity Assessment : In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of 1-(3-hydroxypropyl)-1,3-diazinan-2-one resulted in dose-dependent cell death. The mechanism was linked to the induction of apoptosis.

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